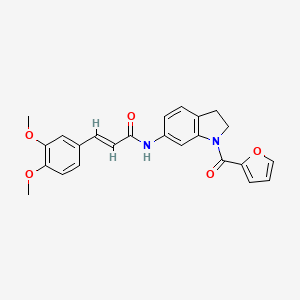

![molecular formula C18H17NO7S B2365259 methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034339-70-1](/img/structure/B2365259.png)

methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfamoyl derivative, which means it contains a sulfamoyl group (-SO2NH2). Sulfamoyl derivatives are known for their wide range of biological activities and are used in various therapeutic agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfamoyl derivatives are generally synthesized by treating secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF) .Chemical Reactions Analysis

Sulfamoyl derivatives can participate in various chemical reactions. For example, they can undergo Chan–Lam coupling reactions with arylboronic acids for the synthesis of unsymmetrical N-arylsulfamides .科学的研究の応用

Application in Perovskite Solar Cells

This compound, also known as MSTC, has been used to improve the performance and stability of perovskite solar cells . The sulfonyl and carbonyl groups in MSTC coordinate with the FAI precursor through chemical bonds, effectively suppressing inherent defects in the MSTC-FAI based device . This leads to enhanced photovoltaic performance . The power conversion efficiency (PCE) of the PSCs is increased from 19.19% to 22.14%, and the stability is also improved .

Use in Additive Engineering

MSTC, containing sulfonamides and carbonyl groups, is doped into a two-step precursor solution as an effective additive engineering strategy . This method enhances the performance of devices .

Synthesis of N-sulfamoyl Imines

The compound has been used in the synthesis of N-sulfamoyl imines . This method affords the N-sulfamoyl imines in short reaction times and high yields .

Copper-Catalyzed Coupling Reactions

MSTC has been used in copper-catalyzed coupling reactions with various boronic acids . Most of the boronic acids that were applied in the optimal conditions produced the desired products with good to excellent yields .

作用機序

Biochemical Pathways

The compound could potentially be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

特性

IUPAC Name |

methyl 3-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c1-23-16-7-5-12(18(20)24-2)10-17(16)27(21,22)19-11-13-6-8-15(26-13)14-4-3-9-25-14/h3-10,19H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBWHQPLAKPDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

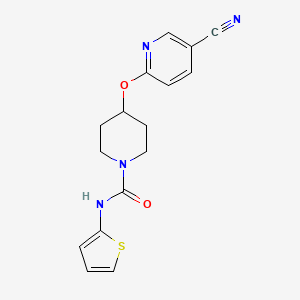

![ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2365177.png)

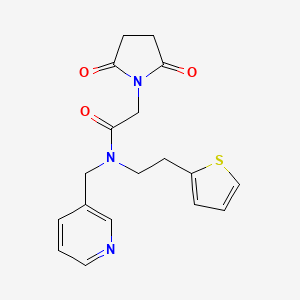

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)

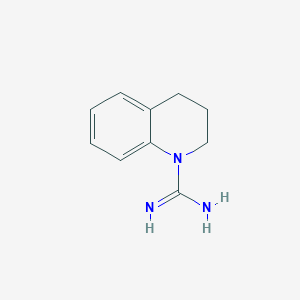

![2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile](/img/structure/B2365192.png)

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)